molecular formula C16H13ClF4N4O2 B279710 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone

Cat. No.: B279710
M. Wt: 404.74 g/mol
InChI Key: RITQYZXTOHSINZ-UHFFFAOYSA-N
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Description

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a benzoyl group, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and an appropriate catalyst.

    Chlorination and Fluorination:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and difluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanone can be compared with other similar compounds, such as:

    1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-dimethyl-4,5-dihydro-1H-pyrazol-5-ol: Differing by the presence of methyl groups instead of difluoromethyl groups.

    1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Differing by the presence of trifluoromethyl groups instead of difluoromethyl groups.

Properties

Molecular Formula

C16H13ClF4N4O2

Molecular Weight

404.74 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methanone

InChI

InChI=1S/C16H13ClF4N4O2/c17-11-6-22-24(8-11)7-9-1-3-10(4-2-9)14(26)25-16(27,15(20)21)5-12(23-25)13(18)19/h1-4,6,8,13,15,27H,5,7H2

InChI Key

RITQYZXTOHSINZ-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl)C(F)F

Origin of Product

United States

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